N-Trityl-D-homoserine lactone
CAS No.:
Cat. No.: VC13873025
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21NO2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 3-(tritylamino)oxolan-2-one |
| Standard InChI | InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 |
| Standard InChI Key | NONAPDJJAFAIKB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Trityl-D-homoserine lactone features a four-membered lactone ring derived from the cyclization of homoserine’s carboxylic acid and alcohol groups. The trityl group (–C(C₆H₅)₃) is attached to the nitrogen atom, conferring steric bulk and hydrophobicity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁NO₂ |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one |
| Stereochemistry | D-configuration at C3 |
The compound’s stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor-binding affinities . Nuclear magnetic resonance (NMR) studies confirm the (3R) configuration, with distinct chemical shifts for the lactone ring protons (δ 4.2–4.5 ppm) and trityl aromatic protons (δ 7.2–7.4 ppm) .
Stability and Solubility
The trityl group significantly enhances hydrolytic stability compared to native homoserine lactones. While homoserine lactones typically degrade within hours under physiological pH (7–8), N-Trityl-D-homoserine lactone demonstrates a half-life exceeding 240 hours at pH 8 . This stability arises from the steric shielding of the lactone carbonyl group by the trityl moiety, which impedes nucleophilic attack by water. Additionally, the compound exhibits improved solubility in organic solvents (e.g., dichloromethane, dimethyl sulfoxide), facilitating its use in synthetic chemistry applications.
Synthesis and Purification
Synthetic Routes
Two primary methods dominate the synthesis of N-Trityl-D-homoserine lactone:
Route 1: Tritylation of D-Homoserine
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Silylation: D-Homoserine is treated with dimethylchlorosilane (Me₂SiCl) or diphenylchlorosilane (Ph₂SiCl) to form a silylated intermediate.
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Tritylation: The silylated product reacts with trityl chloride (TrCl) in the presence of a base (e.g., triethylamine), yielding N-Trityl-D-homoserine lactone.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) affords the product in 65–68% yield.
Route 2: Degradation of N-Trityl-L-Methionine
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Methylation: N-Trityl-L-methionine is treated with methyl iodide (MeI) to form a sulfonium salt.
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Alkaline Degradation: The sulfonium salt undergoes degradation with potassium hydroxide (KOH), producing N-Trityl-D-homoserine lactone in 75% yield.
Industrial-Scale Considerations
While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and efficiency. Continuous-flow reactors and immobilized catalysts are under investigation to enhance yield and reduce waste. Recent advances in enzymatic tritylation, using lipases or proteases, offer greener alternatives to traditional silylation methods.
Mechanism of Action in Bacterial Quorum Sensing
Receptor Binding and Signal Transduction
N-Trityl-D-homoserine lactone functions as an autoinducer in Gram-negative bacteria, mimicking native N-acyl homoserine lactones (AHLs). At threshold concentrations, it binds to LuxR-type receptors (e.g., RhlR in Pseudomonas aeruginosa), inducing conformational changes that activate transcription of virulence genes . Key interactions include:
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Hydrogen Bonding: The lactone carbonyl forms a hydrogen bond with a conserved tryptophan residue (Trp 68 in RhlR) .
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Hydrophobic Interactions: The trityl group engages with hydrophobic pockets in the receptor’s ligand-binding domain.
Modulation of Virulence Phenotypes
In P. aeruginosa, N-Trityl-D-homoserine lactone at 10 μM reduces pyocyanin production by 40% and biofilm formation by 60%, as measured by crystal violet assays . These effects are concentration-dependent, with an EC₅₀ of 463 nM in E. coli reporter systems .
Applications in Biochemical Research
Quorum Sensing Inhibition
The compound’s ability to competitively inhibit native AHLs makes it a potent QS modulator. In Chromobacterium violaceum, 50 μM N-Trityl-D-homoserine lactone suppresses violacein production by 80%, indicating broad-spectrum activity.
Structural Probes for Receptor Studies
Deuterated analogs (e.g., [2,3-²H₂]-N-Trityl-D-homoserine lactone) enable detailed NMR analyses of receptor-ligand dynamics. These studies reveal that the trityl group stabilizes the receptor’s active conformation, increasing ligand residence time by 3-fold compared to native AHLs .
Comparative Stability Studies
Hydrolytic Stability
N-Trityl-D-homoserine lactone exhibits remarkable resistance to hydrolysis:
| Condition | Half-Life (h) |
|---|---|
| pH 6, 25°C | 320 |
| pH 7, 37°C | 240 |
| pH 8, 37°C | 240 |
In contrast, native homoserine lactones degrade rapidly under similar conditions (half-life <24 h) . This stability is attributed to the trityl group’s steric protection of the lactone ring.
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, with no decomposition below 200°C. Thermogravimetric analysis (TGA) confirms <1% mass loss at 150°C, underscoring its suitability for high-temperature applications.
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